![molecular formula C15H20O3 B222908 Gamma-CEHC CAS No. 178167-77-6](/img/structure/B222908.png)
Gamma-CEHC
Overview
Description
Gamma-CEHC (gamma-tocopherol cyclohexanol) is a natural compound derived from vitamin E. It has gained significant attention in recent years due to its potential applications in scientific research. Gamma-CEHC has been reported to possess antioxidant, anti-inflammatory, and anti-cancer properties.
Scientific Research Applications
Metabolic Pathways and Excretion
Gamma-CEHC, a metabolite of gamma-tocopherol, plays a significant role in the metabolic pathways and excretion processes in the human body. Research has shown that the metabolism of gamma-tocopherol to gamma-CEHC, followed by glucuronide conjugation and urinary excretion, is a major pathway for the elimination of gamma-tocopherol in humans (Swanson et al., 1999). Additionally, methods have been developed for the extraction and determination of vitamin E metabolites like gamma-CEHC in human urine, which is crucial for understanding vitamin E metabolism (Lodge et al., 2000).
Anti-Inflammatory Properties
Gamma-CEHC exhibits notable anti-inflammatory effects. Studies have indicated that both gamma-tocopherol and gamma-CEHC, unlike alpha-tocopherol, inhibit cyclooxygenase activity, possessing anti-inflammatory properties (Grammas et al., 2004). This characteristic is significant in the context of various inflammatory conditions and could potentially be harnessed in therapeutic applications.
Natriuretic Activity
The natriuretic activity of gamma-CEHC is another area of interest. Gamma-CEHC has been identified as having natriuretic activity, which could be of physiological importance (Jiang et al., 2001). This property makes it a potential candidate for research in conditions related to fluid balance and hypertension.
Role in Oxidative Stress
Gamma-CEHC's role in modulating oxidative stress is also noteworthy. It has been shown that gamma-tocopherol supplementation, which leads to increased gamma-CEHC levels, can decrease systemic oxidative stress in both normal and asthmatic subjects (Wiser et al., 2008). This suggests potential applications in conditions characterized by oxidative stress, such as chronic inflammation and certain respiratory disorders.
properties
IUPAC Name |
3-(6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromen-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-9-10(2)14-11(8-12(9)16)4-6-15(3,19-14)7-5-13(17)18/h8,16H,4-7H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJQLPNCUPGMNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CCC(OC2=C1C)(C)CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276333, DTXSID10939039 | |
Record name | 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(6-Hydroxy-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10939039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | gamma-CEHC | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001931 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Gamma-CEHC | |
CAS RN |
178167-75-4, 178167-77-6 | |
Record name | 2,7,8-Trimethyl-2-(β-carboxyethyl)-6-hydroxychroman | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178167-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178167776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(6-Hydroxy-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10939039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | gamma-CEHC | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001931 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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